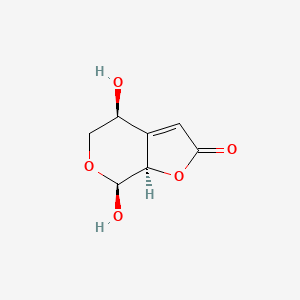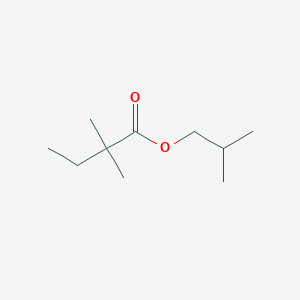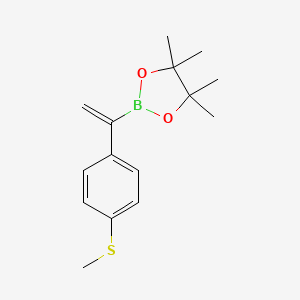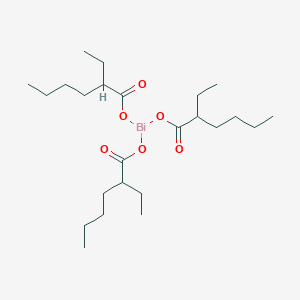
1,1',1''-Bismuthinetriyltris(oxy)tris(2-ethylhexan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth 2-ethylhexanoate: is an organometallic compound with the chemical formula C24H45BiO6 . It is a pale yellow to brown viscous liquid that is primarily used as an industrial lubricant, desiccant, and catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods: In industrial settings, bismuth 2-ethylhexanoate is often produced using an electrolytic process. This involves the reaction of bismuth metal with 2-ethylhexanoic acid in the presence of a low-weight aliphatic alcohol and an electroconductive additive under the action of electric current . The reaction is carried out in an electrolyzer, where an ion exchange membrane divides the anode and cathode compartments .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate, depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Chemistry: Bismuth 2-ethylhexanoate is widely used as a catalyst in the polymerization of urethane products . It is also employed in the synthesis of biomedical polyesters due to its nontoxic nature .
Biology and Medicine: In the biomedical field, bismuth 2-ethylhexanoate is used as a catalyst for the ring-opening polymerization of lactides and caprolactones, which are essential for creating biodegradable polymers for drug delivery systems .
Industry: Industrially, it serves as a lubricant additive and desiccant. It is also used in the production of high-quality films for microelectronics .
Mecanismo De Acción
The mechanism by which bismuth 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a catalyst by coordinating with the monomers and facilitating their polymerization . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are typically nucleophilic attack and ring-opening mechanisms .
Comparación Con Compuestos Similares
- Bismuth 2,2-dimethyloctanoate
- Cerium 2-ethylhexanoate
Comparison: Bismuth 2-ethylhexanoate is unique due to its nontoxic nature and its effectiveness as a catalyst in polymerization reactions . Compared to cerium 2-ethylhexanoate, bismuth 2-ethylhexanoate has a more established use in biomedical applications . Bismuth 2,2-dimethyloctanoate, on the other hand, shares similar catalytic properties but differs in its structural configuration .
Propiedades
Fórmula molecular |
C24H45BiO6 |
|---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexanoyloxy)bismuthanyl 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
NUMHJBONQMZPBW-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)O[Bi](OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


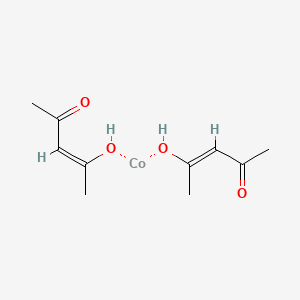
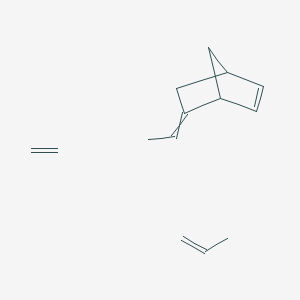
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
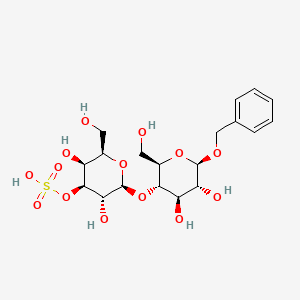
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

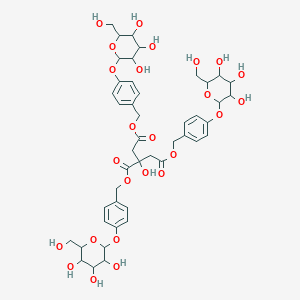
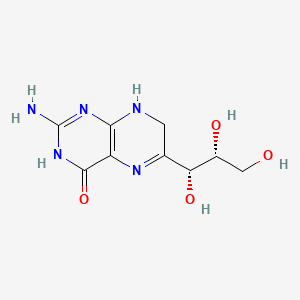

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
